![molecular formula C15H14N4S B6457825 2-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)pyridine CAS No. 2548980-59-0](/img/structure/B6457825.png)
2-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)pyridine” is a derivative of thieno[2,3-d]pyrimidine. It has been synthesized as a potential anti-PI3K agent, which is a lipid kinase involved in cancer progression . This compound is part of a series of 28 new morpholine-based thieno[2,3-d]pyrimidine derivatives .
Synthesis Analysis
The synthesis of these compounds involves maintaining the common pharmacophoric features of several potent PI3K inhibitors . The synthesis process involves a series of steps from a readily available chloro intermediate .
Molecular Structure Analysis
The molecular structure of these compounds is designed to maintain the common pharmacophoric features of several potent PI3K inhibitors . The structure-activity relationships of these compounds have been studied, with a range of potencies observed against aPKCζ .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the use of a readily available chloro intermediate . The reactions have been carried out under standard conditions .
Aplicaciones Científicas De Investigación
Anticancer Activity
The compound’s anticancer potential has been investigated. Specifically, derivatives such as 3-ethyl-2-hydrazineyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one and 3-ethyl-2-(2-glucozylidenehydrazineyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one exhibited potent anticancer activity against human cancer cell lines (HepG-2 and MCF-7) .
Spasmolytic Agents
Some 2-substituted thienopyrimidin-4-one derivatives have been proposed as novel spasmolytic agents for treating disorders related to smooth muscle function .
Inhibition of PI3 Kinase p110α
Thieno[3,2-d]pyrimidine derivatives, including our compound, have demonstrated inhibition of PI3 kinase p110α, which is relevant in cancer research .
Antimycobacterial Activity
Certain thienopyrimidinones, including compounds 13b and 29e , exhibited excellent antimycobacterial activity (MIC in the range of 6–8 μM). These compounds hold potential as antitubercular agents .
Anti-VEGFR-2 Potential
Compound 18 from the thieno[2,3-d]pyrimidine series showed strong anti-VEGFR-2 activity with an IC50 value of 0.084 μM .
Other Pharmacological Properties
Thieno[2,3-d]pyrimidines are also associated with various other pharmacological properties, including antidepressant, antibacterial, antifungal, anti-inflammatory, antiplatelet, antihypertensive, herbicidal, and plant growth regulatory effects .
Mecanismo De Acción
- The compound interacts with various cancer-related targets. Some of these include:
- Receptor Tyrosine Kinases (RTKs) : Growth factor ligands bind to RTK’s extracellular regions, leading to receptor activation through ligand-induced dimerization or oligomerization. This process stabilizes the generation of active dimers, which subsequently activate protein tyrosine kinases .
- Other Targets : The compound may also interact with enzymes such as dihydrofolate reductase, cyclin-dependent kinases, and phosphodiesterase, among others .
- The compound’s interaction with RTKs and other targets leads to downstream signaling events. For example, RTK activation triggers phosphorylation cascades that regulate cell growth, survival, and proliferation .
- The affected pathways include:
Target of Action
Mode of Action
Biochemical Pathways
Direcciones Futuras
The future directions for these compounds involve further optimization to serve as a new chemical entity for discovering new anticancer agents . The compounds have shown good cytotoxic activities against certain cancer cell lines, especially T-47D , and could potentially be used in targeted therapy for PI3K .
Propiedades
IUPAC Name |
4-(3-pyridin-2-ylpyrrolidin-1-yl)thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S/c1-2-6-16-13(3-1)11-4-7-19(9-11)14-12-5-8-20-15(12)18-10-17-14/h1-3,5-6,8,10-11H,4,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVOJUIMALZGAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=N2)C3=C4C=CSC4=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-{Thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)pyridine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.